molecular formula C16H20Cl2FN3O2 B024029 Retigabine Dihydrochloride CAS No. 150812-13-8

Retigabine Dihydrochloride

Cat. No.: B024029
CAS No.: 150812-13-8
M. Wt: 376.2 g/mol
InChI Key: WSGFOWNASITQHJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Retigabine Dihydrochloride primarily targets the KCNQ2 and KCNQ3 voltage-activated potassium channels in the brain . These channels are crucial for generating the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability .

Mode of Action

This compound acts as a neuronal KCNQ/Kv7 potassium channel opener . It enhances the activity of these channels, particularly the neuronal KCNQ channels KCNQ2-KCNQ5 . This interaction results in the opening of these channels, leading to hyperpolarization and reduced high-frequency action potential firing .

Biochemical Pathways

The activation of KCNQ2 and KCNQ3 channels by this compound leads to the generation of M-type potassium currents. These currents are subthreshold voltage-gated K+ currents that serve to stabilize the membrane potential and control neuronal excitability . Therefore, M-type potassium currents can effectively inhibit abnormal neuronal discharge, playing an important role in regulating the excitability of brain neurons associated with epilepsy .

Pharmacokinetics

This compound is rapidly absorbed and distributed, with an oral bioavailability of 60% . It has a high volume of distribution of approximately 6.2 L/kg . The elimination half-life is 8 hours (mean), ranging from 7 to 11 hours . The compound is primarily excreted via the kidneys (84%) .

Result of Action

The activation of KCNQ2 and KCNQ3 channels by this compound leads to the stabilization of the membrane potential and control of neuronal excitability . This results in the inhibition of abnormal neuronal discharge, which is crucial in conditions such as epilepsy .

Biochemical Analysis

Biochemical Properties

Retigabine Dihydrochloride acts by opening neuronal KV7.2–7.5 (formerly KCNQ2–5) voltage-activated K+ channels . These channels, primarily KV7.2/7.3, enable the generation of the M-current, a sub-threshold K+ current that serves to stabilize the membrane potential and control neuronal excitability . This property of this compound allows it to effectively inhibit abnormal neuronal discharge .

Cellular Effects

This compound has been shown to have a broad-spectrum of activity in animal models of electrically-induced (amygdala-kindling, maximal electroshock) and chemically-induced (pentylenetetrazole, picrotoxin, NMDA) epileptic seizures . It also has been reported to relieve pain-like behaviors (hyperalgesia and allodynia) in animal models of neuropathic pain .

Molecular Mechanism

The molecular mechanism of this compound involves the opening of neuronal KV7.2–7.5 voltage-activated K+ channels . This action stabilizes the open conformation of the KCNQ2 or KCNQ3 channel and modulates the M-current . On an atomic scale, the amide group in the carbamate and the amino group in the 2-aminophenyl moiety of this compound are identified as key interaction sites .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed and distributed, with an oral bioavailability of 60% and a high volume of distribution of approximately 6.2 L/kg . It has a terminal half-life of 8 to 11 hours . This compound is hygroscopic, as medium to long-term storage (several months or longer) at –18°C (with presumed freeze-thawing) produces significant amounts of the ring-closed product .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce unconditioned anxiety-like behaviors when assessed in the mouse marble burying test and zero maze . The effects of this compound vary with different dosages, and it has been reported to have more potent and effective anticonvulsant effects in an acute seizure model in mice .

Metabolic Pathways

This compound is metabolized in the liver through glucuronidation and acetylation . Cytochrome P450 (CYP) is not involved in its metabolism . The drug is excreted primarily through the kidneys (84%) .

Transport and Distribution

This compound is quickly absorbed and reaches maximum plasma concentrations between half an hour and 2 hours after a single oral dose . It has a moderately high oral bioavailability (50–60%), a high volume of distribution (6.2 L/kg), and a terminal half-life of 8 to 11 hours .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cell membrane where the voltage-gated potassium channels (KCNQ2–5) are located .

Preparation Methods

Retigabine dihydrochloride is synthesized through a multi-step chemical process. The synthesis involves the preparation of the free base, which is then converted to the dihydrochloride salt. The synthetic route typically includes the following steps :

    Formation of the intermediate: The synthesis begins with the reaction of 2-amino-4-(4-fluorobenzylamino)phenol with ethyl chloroformate to form the intermediate ethyl N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamate.

    Conversion to the free base: The intermediate is then treated with a base to yield the free base of retigabine.

    Formation of the dihydrochloride salt: Finally, the free base is reacted with hydrochloric acid to form this compound.

Chemical Reactions Analysis

Retigabine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases for deprotonation and acids for salt formation. The major products formed from these reactions are the free base and the dihydrochloride salt of retigabine .

Properties

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGFOWNASITQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164616
Record name Ezogabine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150812-13-8
Record name Ezogabine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezogabine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZOGABINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9W9019AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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